molecular formula C11H13N3S B13872624 Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-

Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-

Cat. No.: B13872624
M. Wt: 219.31 g/mol
InChI Key: HLBCGRWVNFPPQO-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often involve the use of hydrazonoyl halides and arylidenemalononitrile in the presence of ethanol and triethylamine .

Industrial Production Methods

Industrial production methods for thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-piperidin-1-yl-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C11H13N3S/c1-2-6-14(7-3-1)10-5-4-9-11(13-10)15-8-12-9/h4-5,8H,1-3,6-7H2

InChI Key

HLBCGRWVNFPPQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C2)N=CS3

Origin of Product

United States

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